molecular formula C10H9NO2S B2469862 Methyl 6-aminobenzo[b]thiophene-2-carboxylate CAS No. 57907-49-0

Methyl 6-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B2469862
CAS No.: 57907-49-0
M. Wt: 207.25
InChI Key: XIUHYFQAAXIVBY-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9NO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 6-aminobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired product in yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-aminobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-aminobenzo[b]thiophene-2-carboxylate depends on its specific application. For example, in the context of fluorescent sensors, the compound forms a complex with metal ions, leading to changes in fluorescence intensity. This response can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Methyl 6-amino-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 6-aminobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

methyl 6-amino-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUHYFQAAXIVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (3.9 g, 15.8 mmol) in DMF (120 mL) was added 10% Pd/C (700 mg, 10 wt %). The reaction was charged with H2, degassed and refilled with hydrogen three times. The slurry was stirred at RT for 4 days at balloon pressure, then filtered through a plug of Celite, and solvent was removed under reduced pressure. The solid was washed with EtOAc, and filtered to yield the desired amine. 1H NMR (CDCl3) δ 7.92 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.08 (s, 1H), 6.78 (d, J=8.4 Hz, 1H), 3.92 (s, 3H). MS (EI): cal'd (MH+) 208.04, exp (MH+) 208.1.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

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